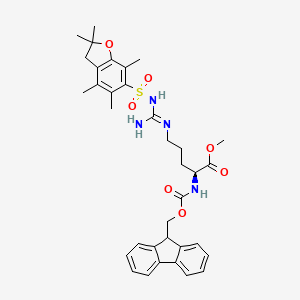

Fmoc-Arg(Pbf)-OMe

説明

Role of Protected Arginine Derivatives in Contemporary Peptide Synthesis

The protection of the arginine side chain is a critical challenge in peptide chemistry. ub.edu The guanidinium (B1211019) group is strongly basic and nucleophilic, and if left unprotected, it can lead to several undesirable side reactions during peptide synthesis. These include lactamization, acylation, and other modifications that result in impurities and significantly lower the yield of the desired peptide. mdpi.comsemanticscholar.orgnih.govresearchgate.netuew.edu.gh

Protected arginine derivatives, such as Fmoc-Arg(Pbf)-OMe, are indispensable for several reasons:

Preventing Side Reactions : The primary role of the side-chain protecting group is to mask the reactivity of the guanidinium functional group, thereby preventing unwanted chemical transformations. chempep.com

Improving Solubility : Protecting the polar guanidino group can enhance the solubility of the amino acid derivative in the organic solvents commonly used in solid-phase peptide synthesis, such as dimethylformamide (DMF). mdpi.comnih.gov

Ensuring High-Yield Synthesis : By minimizing side reactions, protecting groups contribute to cleaner synthesis, resulting in higher yields and purity of the final peptide product. chempep.com

Evolution of Protecting Group Strategies for Arginine Residues in Peptides

The development of effective protecting groups for arginine has been a significant area of research in peptide chemistry. The evolution of these strategies has been driven by the need for groups that are stable during the peptide assembly but can be removed cleanly and efficiently at the final stage without damaging the peptide.

Early strategies in Boc-based chemistry utilized groups like tosyl (Tos) and nitro (NO2), which required harsh cleavage conditions, such as treatment with liquid hydrogen fluoride (HF). peptide.com These conditions could degrade sensitive amino acid residues within the peptide.

The advent of Fmoc chemistry spurred the development of more acid-labile sulfonyl-based protecting groups. These groups are designed to be stable to the basic conditions used for Fmoc removal but are readily cleaved by moderate acids like TFA. peptide.com Key developments in this class include:

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) : An earlier-generation protecting group that offered improved acid lability over Tos but still required prolonged TFA treatment for complete removal.

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) : This group represented a significant advancement, as it could be cleaved more readily with TFA than Mtr. peptide.com However, its cleavage could sometimes be slow, and the byproducts were found to cause side reactions, particularly the alkylation of tryptophan residues. peptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : Introduced to overcome the limitations of Pmc, the Pbf group is more acid-labile due to the five-membered ring in its structure. mdpi.comnih.gov It is removed more rapidly and results in a significant reduction of tryptophan alkylation during cleavage, making Fmoc-Arg(Pbf)-OH and its derivatives the preferred choice for synthesizing arginine-containing peptides today. peptide.compeptide.com

The relative rate of deprotection for these common sulfonyl-based protecting groups is generally accepted as: Pbf > Pmc > Mtr > Tos. peptide.com This progression highlights a clear trend towards developing protecting groups that offer greater efficiency and compatibility with sensitive peptide sequences.

| Protecting Group | Abbreviation | Relative Cleavage Rate | Key Features & Drawbacks |

| Tosyl | Tos | Slowest | Requires harsh acid (e.g., HF) for cleavage; used in Boc chemistry. |

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Slow | More acid-labile than Tos, but cleavage can be sluggish. |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Moderate | Faster cleavage than Mtr; cleavage byproducts can alkylate Trp. peptide.com |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fastest | Rapidly cleaved by TFA; reduced side reactions with Trp. peptide.compeptide.com |

Structure

3D Structure

特性

分子式 |

C35H42N4O7S |

|---|---|

分子量 |

662.8 g/mol |

IUPAC名 |

methyl (2S)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)30-27(20)18-35(4,5)46-30)47(42,43)39-33(36)37-17-11-16-29(32(40)44-6)38-34(41)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,41)(H3,36,37,39)/t29-/m0/s1 |

InChIキー |

AJHUUBFUSQKGKT-LJAQVGFWSA-N |

異性体SMILES |

CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

正規SMILES |

CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

製品の起源 |

United States |

Protecting Group Strategies and Chemical Principles in Fmoc Arg Pbf Protected Arginine Derivatives

Role and Orthogonality of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The Fmoc group is a base-labile protecting group integral to many peptide synthesis strategies. wikipedia.org Its popularity stems from its stability towards acids and its selective removal under mild basic conditions, which allows for the deprotection of the α-amino group without affecting acid-labile side-chain protecting groups. wikipedia.orgaltabioscience.com This orthogonality is a fundamental principle in SPPS, enabling the stepwise assembly of complex peptide chains. peptide.com

The removal of the Fmoc group proceeds via a β-elimination mechanism. fiveable.me This reaction is typically initiated by a secondary amine base, most commonly piperidine (B6355638) in a 20% solution with N,N-dimethylformamide (DMF). wikipedia.org The base abstracts the acidic proton on the β-carbon of the fluorenyl system, leading to the collapse of the carbamate (B1207046) and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. peptide.com

The reaction is generally rapid, with deprotection often complete within minutes. The formation of the DBF-piperidine adduct, which has a characteristic UV absorbance, allows for real-time monitoring of the deprotection step during automated SPPS. wikipedia.orgnih.gov

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time |

| Piperidine | 20-50% | DMF | 5-20 minutes |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% | DMF | Faster than piperidine |

Note: DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal but may increase the risk of side reactions like aspartimide formation. peptide.com

The key to the widespread use of Fmoc chemistry is its orthogonality with a variety of side-chain protecting groups that are cleaved under acidic conditions. iris-biotech.de This allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected. peptide.com The most common orthogonal pairing is the Fmoc/tBu (tert-butyl) strategy. iris-biotech.de In the context of Fmoc-Arg(Pbf)-OMe, the Fmoc group is base-labile, while the Pbf group is acid-labile. chempep.com

The Fmoc group is stable to the acidic conditions used to cleave tert-butyl-based and trityl-based side-chain protecting groups, as well as the final cleavage of the peptide from most resins using strong acids like trifluoroacetic acid (TFA). wikipedia.orgtotal-synthesis.com This chemical distinction is the foundation of an effective orthogonal protecting group strategy in SPPS. peptide.com

Efficacy and Cleavage Kinetics of the 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Side-Chain Protecting Group

The Pbf group is a sulfonyl-based protecting group specifically designed to protect the guanidinium (B1211019) function of the arginine side chain. chempep.com It is characterized by its high acid lability, making it a preferred choice in Fmoc-based SPPS. peptide.com

The cleavage of the Pbf group is achieved under strong acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA). chempep.com The mechanism involves the protonation of the sulfonyl group, which facilitates the cleavage of the S-N bond and the release of the unprotected guanidinium group. The cleavage cocktail usually includes scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to trap the reactive cationic species generated from the Pbf group and prevent side reactions with sensitive amino acid residues like tryptophan and methionine. sigmaaldrich.com

A common cleavage cocktail is a mixture of TFA, TIS, and water in a ratio of 95:2.5:2.5. nih.gov The removal of the Pbf group is generally complete within 1 to 4 hours at room temperature. nih.govthermofisher.com

While the Pbf group is considered highly labile, its cleavage efficiency can be influenced by the local peptide sequence. nih.gov In peptides containing multiple arginine residues, especially when they are in close proximity, the deprotection of all Pbf groups can be more challenging and may require extended cleavage times. nih.govbiotage.com This is attributed to steric hindrance and potential electronic effects within the peptide chain that can affect the accessibility of the Pbf group to the acid. In some cases, incomplete Pbf removal can be a significant side product in the synthesis of arginine-rich peptides. biotage.com

Comparative Analysis of Arginine Protecting Group Chemistries

Table 2: Comparison of Common Arginine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Lability | Cleavage Conditions | Key Features |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | High | TFA-based cocktails | Most commonly used; good balance of stability and lability. chempep.compeptide.com |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Moderate | TFA-based cocktails | More acid-labile than Mtr, but less so than Pbf; can be difficult to scavenge. peptide.comthermofisher.com |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Low | Stronger acids (e.g., TFA with scavengers for extended times) | Less acid-labile, requiring longer cleavage times which can lead to side reactions. peptide.comsigmaaldrich.com |

| Nitro | NO2 | Reductive | SnCl2 or other reducing agents | Orthogonal to acid-labile groups; can prevent δ-lactam formation but requires a separate deprotection step. nih.gov |

The Pbf group is generally favored over Pmc and Mtr due to its greater acid lability, which allows for shorter cleavage times and reduces the risk of acid-catalyzed side reactions. peptide.comthermofisher.com For instance, one study reported that a 3-hour treatment with TFA resulted in 69% of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com While the Mtr group is even more robust, its removal requires harsh conditions that can be detrimental to the peptide. sigmaaldrich.com The NO2 group offers an orthogonal protection strategy but introduces an additional reductive cleavage step into the workflow. nih.gov More recently, other protecting groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been reported to have even faster deprotection kinetics than Pbf. nih.gov

Evaluation against Pmc and Mtr Protecting Groups

The selection of an appropriate protecting group for arginine's guanidinium function is critical and is primarily dictated by its lability under the acidic conditions used for final peptide cleavage from the resin, while remaining stable during the basic conditions of Fmoc group removal. The Pbf group is an evolution from the earlier 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups.

Chemical Principles and Acid Lability:

The acid lability of these sulfonyl-based protecting groups is influenced by the electron-donating capacity of their aromatic systems, which stabilizes the carbocation formed during acid-catalyzed cleavage.

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group was an improvement over earlier protecting groups but requires strong acid conditions, such as neat trifluoroacetic acid (TFA), often with extended reaction times for complete removal. thermofisher.commerckmillipore.compeptide.com In peptides with multiple arginine residues, complete deprotection of Mtr can be particularly challenging. thermofisher.compeptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group was developed to offer greater acid lability than Mtr. peptide.com Its chroman ring system is more electron-rich, facilitating faster cleavage with TFA. peptide.com However, removal can still be slow when multiple Pmc-protected arginines are present in a peptide sequence. thermofisher.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group, with its five-membered dihydrobenzofuran ring, is more acid-labile than the six-membered ring of Pmc. nih.gov This increased lability allows for more rapid and efficient cleavage under standard TFA conditions, typically within a few hours. thermofisher.comresearchgate.net This is a significant advantage, especially for the synthesis of arginine-rich peptides. peptide.compeptide.com

Research Findings and Side Reactions:

A significant issue with sulfonyl-based protecting groups is their potential to generate reactive cationic species upon cleavage, which can lead to side reactions, most notably the alkylation of tryptophan residues. peptide.compeptide.comgoogle.com

Studies have shown that the Pbf group is less prone to causing tryptophan alkylation compared to Pmc. peptide.compeptide.com In one comparative study, cleavage of a peptide containing Arg(Pmc) yielded 46% of the desired product, whereas the use of Arg(Pbf) resulted in a 69% yield, highlighting the superior performance of Pbf in mitigating this side reaction. peptide.compeptide.com The use of scavengers, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (B43112) (EDT), is still recommended to capture the cleaved sulfonyl groups. merckmillipore.comsigmaaldrich.com

Another side reaction associated with Pmc and Mtr is the O-sulfonation of serine and threonine residues during TFA cleavage in the absence of suitable scavengers. nih.gov While less documented for Pbf, its faster cleavage kinetics may reduce the incidence of such side reactions.

The following table summarizes the key characteristics of the Mtr, Pmc, and Pbf protecting groups.

| Protecting Group | Structure | Relative Acid Lability | Common Side Reactions |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Low | Slow cleavage, incomplete deprotection, tryptophan alkylation, O-sulfonation of Ser/Thr |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Medium | Tryptophan alkylation, O-sulfonation of Ser/Thr |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | Reduced tryptophan alkylation compared to Pmc |

Assessment of Emerging Alternative Arginine Protecting Groups (e.g., MIS)

While Pbf is the current standard, the search for even more labile and "orthogonal" protecting groups continues, driven by the need to synthesize increasingly complex and acid-sensitive peptides. One of the most promising emerging alternatives is the 1,2-dimethylindole-3-sulfonyl (MIS) group.

Chemical Principles and Enhanced Lability:

The MIS protecting group is designed based on the highly electron-rich 1,2-dimethylindole (B146781) scaffold. This structure significantly enhances its acid lability, making it even more susceptible to cleavage by TFA than Pbf. ub.edunih.gov

Research Findings:

Comparative studies have demonstrated that the MIS group is considerably more acid-labile than Pbf. ub.edunih.gov In experiments treating protected peptides with a range of TFA concentrations, the MIS group was removed under much milder conditions than Pbf. ub.edu For instance, one study reported that with 50% TFA, the MIS group was completely cleaved in 30 minutes, even in peptides containing multiple arginine residues. researchgate.netug.edu.pl

A key advantage of the MIS group is its compatibility with tryptophan-containing peptides. ub.edunih.gov The indole (B1671886) scaffold of the MIS group itself is less likely to participate in electrophilic aromatic substitution reactions with tryptophan residues upon cleavage.

The primary drawback of Pbf, aside from its high cost, is its relative stability to TFA, which can necessitate prolonged cleavage times for complex peptides, potentially damaging acid-sensitive portions of the molecule. nih.gov The superior acid lability of the MIS group directly addresses this limitation. nih.govub.edu

The table below provides a comparison of the Pbf and MIS protecting groups.

| Protecting Group | Structure | Key Advantages |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Well-established, good balance of stability and lability, less tryptophan alkylation than Pmc/Mtr. |

| MIS | 1,2-dimethylindole-3-sulfonyl | Significantly more acid-labile than Pbf, allowing for faster and milder cleavage conditions. Highly compatible with tryptophan-containing peptides. |

Applications of Fmoc Arg Pbf Protected Arginine Derivatives in Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-Arg(Pbf)-OH is a standard reagent for the incorporation of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). oup.com The Pbf group offers a good balance of stability to the basic conditions required for Fmoc removal (typically with piperidine) and lability under the acidic conditions of final cleavage from the resin and side-chain deprotection (usually with trifluoroacetic acid, TFA). chempep.com

Incorporation of Arginine into Linear Peptide Sequences

The introduction of arginine into a growing peptide chain is a critical step that can be prone to complications. One of the most significant side reactions during the coupling of Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam. researchgate.netnih.gov This intramolecular cyclization of the activated carboxyl group with the δ-guanidino nitrogen renders the amino acid derivative inactive for coupling, leading to reduced yields and the formation of deletion sequences (des-Arg peptides). researchgate.netnih.gov

Several strategies have been developed to mitigate lactam formation and improve coupling efficiency. Research has shown that the choice of solvent and activation conditions plays a crucial role. For instance, while dimethylformamide (DMF) is a common solvent in SPPS, alternative solvents like N-butylpyrrolidinone (NBP) have been explored. researchgate.netnih.gov However, the higher viscosity of NBP can exacerbate coupling issues. researchgate.net To overcome this, a strategy involving in situ activation at an elevated temperature (45 °C) with a specific stoichiometry of reagents (1.75 equiv. of Fmoc-Arg(Pbf)-OH, 1.8 equiv. of DIC, and 1.5 equiv. of OxymaPure) has been shown to be effective. researchgate.net This approach not only speeds up the coupling but also reduces the viscosity of the reaction medium, facilitating better penetration of reagents into the resin. researchgate.net

The following table summarizes a study on the coupling efficiency of Fmoc-Arg(Pbf)-OH under different conditions.

| Coupling Conditions | Peptide Sequence | Coupling Efficiency (%) | Reference |

| 1.5 eq. Fmoc-Arg(Pbf)-OH, DIC, OxymaPure in DMF at RT | H-RGFL-NH2 | Not specified, but issues noted | rsc.org |

| 1.5 eq. Fmoc-Arg(Pbf)-OH, DIC, OxymaPure in NBP at 45°C, in situ activation | H-RGFL-NH2 | Significantly improved | researchgate.netrsc.org |

| COMU activation, microwave heating to 50°C | H-Asp(OtBu)-Xxx-Yyy-Arg(Pbf)-Gly-OH | 84% | researchgate.net |

| HBTU activation, room temperature | H-Asp(OtBu)-Xxx-Yyy-Arg(Pbf)-Gly-OH | 69% | researchgate.net |

Strategies for the Synthesis of Arginine-Rich Peptides

Arginine-rich peptides, such as cell-penetrating peptides (CPPs), are of significant interest for their ability to traverse cell membranes. The synthesis of these peptides can be particularly challenging due to the repetitive coupling of the bulky and sterically hindered Fmoc-Arg(Pbf)-OH residue. The Pbf group is often preferred over other protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) for the synthesis of arginine-rich sequences because it is more rapidly cleaved during the final deprotection step with TFA. This is crucial as peptides containing multiple arginine residues may require extended cleavage times, and faster deprotection can minimize potential side reactions. researchgate.net

Furthermore, in sequences containing both arginine and tryptophan, the use of Fmoc-Arg(Pbf)-OH in conjunction with Fmoc-Trp(Boc)-OH is recommended to prevent the transfer of the sulfonyl protecting group from arginine to the indole (B1671886) side chain of tryptophan during acidolysis.

Application in Cyclic Peptide Synthesis Approaches

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. On-resin cyclization is a common strategy in SPPS to produce these structures. Fmoc-Arg(Pbf)-OH is compatible with various on-resin cyclization protocols. For instance, in the synthesis of cyclic RGD (Arg-Gly-Asp) peptides, which are potent antagonists for the αvβ3 integrin receptor, Fmoc-Arg(Pbf)-OH is used to incorporate the arginine residue into the linear precursor on the solid support. researchgate.net After the assembly of the linear peptide, orthogonal protecting groups are removed, and the head-to-tail cyclization is performed on the resin before the final cleavage and deprotection of the Pbf group. nih.gov

The choice of coupling reagents and conditions is critical for efficient cyclization. Microwave-assisted SPPS has been shown to accelerate the coupling of sterically hindered residues like Fmoc-Arg(Pbf)-OH and can also be applied to the cyclization step. researchgate.net For example, the use of the coupling reagent COMU under microwave heating has been demonstrated to be highly effective in the synthesis of cyclic RGD peptides. researchgate.net

Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of peptide fragments for convergent approaches.

Use in Segment Condensation and Fragment Coupling

In a convergent or fragment condensation approach, smaller, protected peptide fragments are synthesized and purified separately before being coupled together in solution to form the final, larger peptide. This strategy can be more efficient for the synthesis of long peptides and small proteins. Fmoc-Arg(Pbf)-protected peptide fragments are valuable building blocks in this methodology. acs.org

The synthesis of these protected fragments often utilizes resins that allow for cleavage while keeping the side-chain protecting groups, including the Pbf group on arginine, intact. peptide.com For a successful fragment condensation, the C-terminal amino acid of the N-terminal fragment must be activated for coupling, a step that carries a high risk of racemization. Using fragments with a C-terminal glycine or proline can minimize this risk. When an arginine residue is at the C-terminus of a fragment, it is typically protected as an ester, such as a methyl ester (Fmoc-Arg(Pbf)-OMe), to allow for subsequent activation and coupling. The Pbf group effectively shields the guanidinium (B1211019) side chain during these solution-phase manipulations.

A study on the synthesis of a glial-specific blood-brain barrier shuttle peptide employed a fragment condensation approach where a 5-mer peptide fragment, Fmoc-R(Pbf)LR(Pbf)VG-OH, was synthesized with high yield and purity for subsequent coupling. nih.gov

The following table outlines a successful fragment condensation strategy.

| Fragment | Synthesis Method | Yield (%) | Purity (%) | Reference |

| Fmoc-S(tBu)Y(tBu)W(Boc)Y(tBu)R(Pbf)IVLS(tBu)R(Pbf)T(tBu)GR(Pbf)N(Trt)G-OH | SPPS | 95.1 | 74.1 | nih.gov |

| Fmoc-R(Pbf)LR(Pbf)VG-OH | SPPS | 98.3 | 96.3 | nih.gov |

Applications in DNA-Encoded Chemical Libraries (DELs)

DNA-encoded chemical libraries (DELs) have emerged as a powerful tool for drug discovery, enabling the screening of billions of compounds simultaneously. The synthesis of peptide-based DELs requires aqueous-phase, solution-based chemistry that is compatible with the DNA tag. While standard Fmoc-SPPS protecting groups are often incompatible with the conditions of on-DNA synthesis, strategies have been developed to adapt Fmoc chemistry for this purpose. google.com

The direct use of Fmoc-Arg(Pbf)-OH in on-DNA synthesis is challenging due to the harsh acidic conditions required for Pbf group removal, which would damage the DNA. google.com Therefore, alternative strategies are often employed. One such strategy involves the use of an ornithine precursor, Fmoc-Orn(NVOC)-OH, which can be efficiently coupled to the DNA-peptide conjugate. google.com The NVOC (6-nitroveratryloxycarbonyl) group can be removed under DNA-compatible conditions, and the ornithine side chain can then be converted to arginine in situ at a later stage in the synthesis. google.com This approach circumvents the issues associated with the direct use of Pbf-protected arginine in a DNA-encoded format.

Design and Synthesis of Specific Arginine-Containing Peptide Classes for Research

The synthesis of peptides for research applications relies on precise chemical strategies to build specific amino acid sequences. For arginine-containing peptides, the use of protected arginine derivatives is essential. The derivative Nα-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Pbf)-OH, and its methyl ester form, this compound, are central to modern solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection for the α-amino group, which can be removed under mild basic conditions, while the Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group offers robust, acid-labile protection for the arginine guanidino side chain. This orthogonal protection scheme prevents unwanted side reactions and allows for the controlled, stepwise assembly of complex peptide chains. The Pbf group is particularly advantageous as it minimizes side reactions like δ-lactam formation and reduces the risk of modifying sensitive residues such as tryptophan during final deprotection.

Bioactive Peptides and Their Analogues

Fmoc-Arg(Pbf)-protected arginine is a cornerstone in the synthesis of a wide array of bioactive peptides and their analogues. Arginine's unique guanidinium side chain, which is positively charged at physiological pH, is frequently critical for biological function, participating in interactions such as enzyme catalysis and receptor binding through the formation of hydrogen bonds and salt bridges. The chemical synthesis of peptides, particularly through Fmoc-based SPPS, allows for the precise incorporation of arginine at desired positions to mimic or enhance natural bioactivity.

This methodology has been instrumental in producing numerous peptide-based active pharmaceutical ingredients (APIs) that contain one or more arginine residues. The synthesis of these complex molecules relies on the efficiency and reliability of building blocks like Fmoc-Arg(Pbf)-OH to ensure high yields and purity of the final product.

Table 1: Examples of Arginine-Containing Bioactive Peptides Synthesized Using Fmoc Chemistry

| Peptide | Therapeutic Area | Role of Arginine |

|---|---|---|

| Leuprolide | Oncology, Endocrinology | Key residue for receptor binding and biological activity. |

| Semaglutide | Diabetology | Part of the GLP-1 analogue sequence, contributing to its mechanism of action. |

| Bremelanotide | Sexual Dysfunction | An α-MSH analogue where arginine is part of the pharmacophore. |

| Desmopressin | Endocrinology | Arginine is a component of this synthetic analogue of vasopressin. |

This table is illustrative and based on the general application of Fmoc-Arg(Pbf)-OH in the synthesis of such peptides.

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes, making them valuable vectors for the intracellular delivery of therapeutic cargo. A significant class of CPPs is characterized by a high content of arginine residues. The positively charged guanidinium group of arginine is fundamental to their function, as it interacts with negatively charged components of the cell membrane, such as phospholipids, initiating cellular uptake.

The synthesis of these arginine-rich CPPs is heavily reliant on Fmoc-Arg(Pbf)-OH. SPPS enables the creation of diverse CPP structures, including linear and cyclic peptides, as well as amphiphilic designs that combine hydrophobic residues with cationic arginine residues to enhance penetration efficiency. Research has shown that in addition to the positive charge, secondary structures like α-helices can improve the cell-penetrating ability of arginine-rich peptides, a structural feature that can be precisely engineered through chemical synthesis.

Table 2: Research Findings on the Synthesis of Arginine-Rich CPPs

| CPP Design Strategy | Key Amino Acids Used in Synthesis | Research Focus |

|---|---|---|

| Amphiphilic Cyclic Peptides | Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH | To evaluate the protein delivery efficacy of peptides composed of alternating hydrophobic (Tryptophan) and cationic (Arginine) residues. |

| Helical Peptides | Fmoc-Arg(Pbf)-OH and α,α-disubstituted α-amino acids (e.g., dipropylglycine) | To investigate the contribution of helicity and hydrophobicity to the cell-penetrating ability of Arg-rich peptides. |

Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a class of naturally occurring or synthetic peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses. Many AMPs are cationic, with their positive charge derived from residues like arginine and lysine (B10760008). This characteristic is crucial for their primary mechanism of action, which involves electrostatic attraction to and disruption of the negatively charged microbial cell membranes.

The synthesis of arginine-rich AMPs for research and therapeutic development widely employs Fmoc-Arg(Pbf)-OH. Fmoc-based SPPS provides a robust platform to systematically modify AMP sequences—for instance, by altering the number and position of arginine residues—to optimize their antimicrobial potency and selectivity. The reliable protection of the guanidino function by the Pbf group is essential for achieving high-purity synthetic AMPs, preventing side reactions that could compromise their biological activity.

Peptides for Protein Interaction and Function Studies

Synthetic peptides are indispensable tools for dissecting protein-protein interactions (PPIs) and elucidating protein function. By creating peptides that mimic specific domains or motifs of a protein, researchers can identify binding partners, map interaction interfaces, and study the functional consequences of specific amino acid residues. Arginine is often a critical component of these interaction sites due to its ability to form strong electrostatic interactions and hydrogen bonds.

The standard method for generating these peptide probes is Fmoc-based SPPS, where Fmoc-Arg(Pbf)-OH is used to incorporate arginine. This approach is particularly powerful when used in peptide array technologies, such as SPOT synthesis, where large numbers of different peptides are synthesized on a membrane support to screen for interactions in a high-throughput manner. This allows for systematic investigation of how the presence, absence, or substitution of an arginine residue at a specific position affects a given PPI.

Isotopically Labeled Peptides for Quantitative Proteomics and Structural Biology (e.g., SILAC)

While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique, the chemical synthesis of peptides containing stable isotopes plays a crucial role in modern proteomics. Isotopically labeled synthetic peptides, often containing "heavy" arginine or lysine, are used as internal standards for the absolute quantification of proteins in complex biological samples via mass spectrometry.

The synthesis of these heavy peptides is achieved through standard Fmoc SPPS, but with the use of isotopically enriched building blocks. Commercially available Fmoc-Arg(Pbf)-OH labeled with heavy isotopes (e.g., ¹³C₆, ¹⁵N₄) is incorporated into the peptide sequence. This creates a peptide that is chemically identical to its natural counterpart but has a distinct, known mass shift, enabling precise and accurate quantification in targeted proteomic assays.

Table 3: Application of Isotopically Labeled Fmoc-Arg(Pbf)-OH in Research

| Application | Labeled Amino Acid Used | Technique | Purpose |

|---|---|---|---|

| Quantitative Proteomics | Fmoc-L-Arg(Pbf)-OH (¹³C₆, ¹⁵N₄) | Solid-Phase Peptide Synthesis & Mass Spectrometry | To synthesize heavy peptide internal standards for absolute protein quantification. |

Bioconjugation Strategies Involving Arginine Residues

Bioconjugation involves the chemical linking of molecules, such as peptides, to other moieties like drugs, imaging agents, or polymers. While cysteine and lysine are the most commonly targeted residues for bioconjugation, strategies involving arginine are also being explored. The guanidinium group of arginine can serve as a handle for specific chemical modifications.

In this context, Fmoc-Arg(Pbf)-OH is used to synthesize peptides where the arginine residue is intended for subsequent conjugation or where its properties are essential for the function of the final conjugate. The Pbf protecting group ensures the guanidino function remains inert throughout the peptide assembly, after which it can be deprotected and made available for specific conjugation reactions. For example, peptides synthesized with protected arginine can be used in applications where the guanidine (B92328) group's role in binding or solubility is important after conjugation. Furthermore, novel reagents are being developed that selectively target the arginine side chain on native proteins and synthetic peptides for labeling, such as with PET imaging agents like 4-[¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG), demonstrating the utility of arginine as a bioconjugation site.

Facilitating Peptide Attachment to Macromolecules and Nanoparticles

The incorporation of arginine residues into peptides is a key strategy for enhancing their conjugation potential to various macromolecules, such as polymers and proteins, as well as to nanoparticles. The positively charged guanidinium group of arginine, once deprotected, can engage in electrostatic interactions, which are pivotal for the stable attachment of the peptide to negatively charged surfaces of these larger entities. The use of Fmoc-Arg(Pbf)-OH, a closely related precursor to this compound, is instrumental in solid-phase peptide synthesis (SPPS) to build these arginine-rich sequences.

Research has demonstrated the utility of arginine-rich peptides, often synthesized using Fmoc-Arg(Pbf)-OH, as cell-penetrating peptides (CPPs). These CPPs are then conjugated to nanoparticles to improve their delivery into cells. For instance, studies have shown that CPPs can be linked to nanoparticles to create carriers for brain-targeted drug delivery. The conjugation of CPPs to polymeric nanoparticles, such as those made of poly(lactic-co-glycolic acid) (PLGA), can enhance cellular uptake.

The process of bioconjugation often involves the strategic placement of reactive groups. While the arginine side chain's primary role is often interaction with the target, peptides can be designed with additional functionalities for covalent attachment. The synthesis of such peptides relies on the robust protection afforded by the Pbf group on the arginine side chain, preventing unwanted side reactions during the introduction of other reactive moieties.

| Macromolecule/Nanoparticle | Conjugated Peptide Type | Role of Arginine Derivative | Research Finding |

| Polymeric Nanoparticles (e.g., PLGA) | Cell-Penetrating Peptides (CPPs) | Provides cationic charge for enhanced cellular uptake. | Conjugation of CPPs to polymeric nanoparticles enhances their ability to deliver cargo into cells. |

| Gold Nanoparticles (AuNPs) | Arginine-rich peptides | Facilitates electrostatic interaction with the negatively charged surface of citrate-capped AuNPs. | Arginine residues can mediate the assembly of gold nanoparticles. |

| Proteins | Targeting Peptides | The guanidinium group can be involved in specific binding interactions with the target protein. | Arginine-rich motifs are crucial for the binding of various peptides to their respective protein or RNA targets. |

Role in Modulating Solubility and Binding Affinities in Conjugates

The guanidinium group of arginine is a strong hydrogen bond donor and can participate in multiple electrostatic interactions. This property is harnessed to modulate the binding affinity of the peptide conjugate to its biological target. For example, arginine-rich motifs are known to play a critical role in the binding of peptides to RNA and other proteins. The number and spatial arrangement of arginine residues can be fine-tuned during peptide synthesis to optimize this binding affinity.

Furthermore, the introduction of arginine-rich sequences can influence the aggregation behavior of the conjugate. In some contexts, arginine can act as an aggregation suppressant, maintaining the stability and bioavailability of the conjugated entity.

| Property Modulated | Effect of Arginine Derivative | Mechanism | Research Finding |

| Solubility | Increased aqueous solubility of the conjugate. | The hydrophilic and charged nature of the deprotected arginine side chain enhances interaction with water. | Arginine is known to act as a solubilizing agent for proteins and peptides. |

| Binding Affinity | Enhanced binding to target molecules (e.g., proteins, RNA, cell surfaces). | The guanidinium group participates in strong electrostatic and hydrogen bonding interactions. | Arginine-rich motifs are critical for the high-affinity binding of many peptides to their biological targets. |

| Cellular Uptake | Increased penetration of conjugated macromolecules/nanoparticles into cells. | The positive charge of arginine facilitates interaction with the negatively charged cell membrane. | Cell-penetrating peptides are often rich in arginine residues. |

| Aggregation | Can suppress or modulate the aggregation of the conjugate. | Arginine can act as a "chemical chaperone" by interfering with the intermolecular interactions that lead to aggregation. | Arginine is used in the biopharmaceutical industry to prevent protein aggregation. |

Challenges and Side Reactions Associated with Fmoc Arg Pbf Protected Arginine Derivatives in Peptide Synthesis

Guanidine (B92328) Side Chain Reactivity and δ-Lactam Formation Mechanisms

A primary challenge in using Pbf-protected arginine is the propensity of its activated form to undergo an intramolecular cyclization, leading to the formation of a δ-lactam. This side reaction occurs during the coupling step when the C-terminal carboxylic acid is activated (e.g., with a carbodiimide (B86325) like DIC) to facilitate amide bond formation. nih.gov The activated carboxyl group can be attacked by the nucleophilic nitrogen of the adjacent Pbf-protected guanidine group on the side chain, forming a stable, six-membered ring structure. nih.govrsc.org This process renders the amino acid derivative inactive for coupling, effectively removing it from the reaction pool. rsc.orgresearchgate.net

Several factors have been identified that influence the rate and extent of δ-lactam formation:

Protecting Group: The nature of the guanidino protecting group plays a significant role. Electron-withdrawing groups can reduce the nucleophilicity of the guanidine moiety, thereby suppressing δ-lactam formation. In contrast, the Pbf group is less electron-withdrawing compared to alternatives like the nitro (NO2) group, making Fmoc-Arg(Pbf)-OH more susceptible to this side reaction. nih.gov Conversely, the bis-Boc protecting group shows an even higher tendency for lactamization. nih.gov

Solvent: The choice of solvent can significantly impact the reaction. The use of N-butylpyrrolidinone (NBP), a greener alternative to N,N-dimethylformamide (DMF), has been shown to exacerbate δ-lactam formation, possibly due to its higher viscosity which can hinder the penetration of the coupling reagents into the resin. rsc.orgrsc.orgresearchgate.net Studies have shown that binary solvent mixtures of higher polarity can help mitigate this side reaction. rsc.org

Temperature and Activation Time: Elevated temperatures and prolonged pre-activation times before addition to the resin can increase the rate of δ-lactam formation. Careful control of reaction temperature and minimizing the time the amino acid spends in its activated state are crucial. researchgate.net For instance, strategies involving in situ activation at controlled temperatures (e.g., 45 °C) have been developed to minimize the formation of this byproduct. rsc.orgresearchgate.net

| Fmoc-Arg Derivative | δ-Lactam Formation at 30 min (%) | Coupling Efficiency at 120 min (%) |

|---|---|---|

| Fmoc-Arg(NO2)-OH | ~3% | >99% |

| Fmoc-Arg(Pbf)-OH | 12% | >99% |

| Fmoc-Arg(Boc)2-OH | 60% | 28% |

Table 1. Comparison of δ-lactam formation and resulting coupling efficiency for different arginine protecting groups after activation with DIC/OxymaPure. The data highlights the significant tendency of Pbf- and especially (Boc)2-protected arginine to form the δ-lactam byproduct compared to the NO2-protected version. nih.gov

Impurity-Derived Chain Termination and Sequence Deletions

The purity of the Fmoc-Arg(Pbf)-OH starting material is paramount, as contaminants can lead to the formation of truncated or modified peptide sequences that are challenging to remove during purification.

High-purity Fmoc-amino acid derivatives are specified to have very low levels of contaminants such as free amino acids and acetic acid. sigmaaldrich.com Acetic acid, if present, can be activated and coupled to the growing peptide chain, resulting in N-terminal acetylation. This "capping" reaction terminates the peptide chain elongation, leading to truncated sequences.

More problematic are amino acid-related impurities. Research has identified that some batches of Fmoc-Arg(Pbf)-OH are contaminated with Fmoc-β-Ala-OH and the dipeptide Fmoc-β-Ala-Arg(Pbf)-OH. researchgate.net The presence of these impurities can lead to the unintended incorporation of a β-Alanine residue into the peptide sequence, creating an insertion mutant that may be difficult to detect and separate from the desired product. researchgate.net

Incomplete reactions at either the coupling or the Fmoc-deprotection stage are a major source of impurities. As discussed, δ-lactam formation is a primary cause of incomplete coupling for arginine residues, leading to des-Arg deletion sequences. rsc.org

Furthermore, the removal of the N-terminal Fmoc group can sometimes be inefficient, a problem that can be exacerbated by peptide aggregation on the resin. nih.gov If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, resulting in a deletion mutant. Studies on deprotection kinetics have shown that removing the Fmoc group from an arginine residue can require longer reaction times compared to other amino acids like leucine, necessitating careful optimization of the deprotection step. nih.gov Inefficient deprotection ultimately reduces the yield of the full-length target peptide and complicates the purification process due to the presence of deletion sequences. nih.gov

Protecting Group Migration and Stability under Cleavage Conditions

The Pbf group is designed to be stable throughout the cycles of Fmoc-SPPS but readily removable during the final cleavage from the resin, which is typically performed with strong acid, such as trifluoroacetic acid (TFA). chempep.compeptide.com However, side reactions associated with the Pbf group itself can occur during this final step.

A significant concern during TFA cleavage is the generation of a reactive carbocation from the Pbf group, which can then alkylate sensitive residues within the peptide sequence, particularly tryptophan. peptide.com The Pbf group was specifically developed to be more acid-labile and to reduce this side reaction compared to its predecessor, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. peptide.compeptide.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is essential to quench these reactive species. nih.gov Even with scavengers, some level of modification can occur.

While migration of the Pbf group during synthesis is less commonly reported than other side reactions, incomplete cleavage of the Pbf group is a known issue, especially in peptides containing multiple arginine residues. iris-biotech.deresearchgate.net If the Pbf group is not completely removed, the resulting peptide will have a modified, protected arginine residue, impacting its structure, charge, and biological function. The faster cleavage kinetics of Pbf compared to Pmc is advantageous in minimizing this risk. sigmaaldrich.compeptide.com

| Arginine Derivative Used | Desired Peptide Yield (%) | Primary Side Reaction |

|---|---|---|

| Fmoc-Arg(Pmc)-OH | 46% | Tryptophan Alkylation |

| Fmoc-Arg(Pbf)-OH | 69% | Reduced Tryptophan Alkylation |

Table 2. Comparison of peptide yield after a 3-hour TFA cleavage for a tryptophan-containing peptide synthesized with Arg(Pmc) versus Arg(Pbf). The data illustrates the advantage of the Pbf group in reducing side reactions during cleavage. peptide.compeptide.com

Racemization and Epimerization in Arginine Residues

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The activation of the carboxylic acid of an amino acid for coupling creates an opportunity for racemization (the formation of an equal mixture of L- and D-enantiomers) or epimerization (the change in configuration at one of several chiral centers) at the α-carbon.

Racemization during peptide bond formation can occur through two primary mechanisms. The first involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. The second mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid. nih.gov

Several factors in the coupling step can promote racemization:

Coupling Reagents: The choice of coupling reagent has a profound impact on the degree of racemization. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), especially when used without additives, are known to cause higher levels of racemization compared to phosphonium (B103445) or aminium salt-based reagents like HBTU or HATU when used correctly.

Base: The presence and strength of the base used during coupling significantly influence racemization. Strong, non-sterically hindered bases like diisopropylethylamine (DIEA) can increase the rate of α-proton abstraction.

Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.

Solvent: Polar aprotic solvents, which are common in SPPS, can stabilize the charged intermediates involved in racemization pathways.

The addition of hydroxylamine (B1172632) derivatives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is a common strategy to suppress racemization by forming active esters that are less prone to oxazolone (B7731731) formation. researchgate.netbachem.com

| Coupling Reagent Combination | Epimerization Percentage (%) |

| EDC/HOAt | 29.8% |

| EDC-HCl/HOAt | 24.1% |

| DIC/HOAt | 4.2% |

| This table shows the percentage of epimerization observed in the synthesis of a model tripeptide using different carbodiimide-based coupling agents in the presence of HOAt, highlighting the significant influence of the specific reagent on stereochemical integrity. |

The presence of even small amounts of diastereomeric impurities resulting from racemization can have significant consequences. These impurities are often difficult to separate from the desired peptide using standard purification techniques like reverse-phase HPLC due to their similar physical properties. The altered stereochemistry can lead to a peptide with a different conformation, which may result in reduced or completely abolished biological activity. In some cases, the D-isomer may even exhibit antagonistic properties or altered pharmacokinetic profiles. Therefore, minimizing racemization is crucial for ensuring the fidelity and therapeutic efficacy of synthetic peptides.

Coupling Efficiency and Kinetic Limitations in Arginine Incorporation

The successful incorporation of each amino acid in the correct sequence is fundamental to SPPS. Incomplete coupling reactions lead to the formation of deletion sequences (peptides missing one or more amino acids), which can be challenging to remove during purification and compromise the final product's quality.

The Fmoc-Arg(Pbf)-OH residue is sterically demanding due to the bulky Pbf protecting group on its side chain. peptide.com This steric hindrance can significantly slow down the kinetics of the coupling reaction, as the bulky group impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. fiveable.me This is particularly problematic when coupling to a sterically hindered N-terminal residue or when synthesizing sequences with consecutive arginine residues.

A major competing side reaction that further reduces coupling efficiency is the intramolecular cyclization of the activated Fmoc-Arg(Pbf)-OH to form a δ-lactam. nih.govrsc.org This reaction consumes the activated amino acid, rendering it unavailable for the desired peptide bond formation and leading to incomplete coupling. The propensity for δ-lactam formation is highly dependent on the solvent system used.

| Solvent System (DIC/Oxyma activation) | δ-Lactam Formation (%) |

| NBP/DOL (2:8) | 72% |

| DMF | 24% |

| DMSO/DOL (4:6) | 10% |

| DMSO/2-Me-THF (4:6) | 5% |

| This table demonstrates the significant impact of the solvent on the formation of the inactive δ-lactam side product from activated Fmoc-Arg(Pbf)-OH. Higher polarity solvent mixtures tend to suppress this side reaction. rsc.org |

To overcome these kinetic limitations and drive the coupling reaction to completion, strategies such as using extended coupling times, performing double couplings, or employing more potent activating agents and elevated temperatures are often necessary. rsc.org However, these more forceful conditions can in turn increase the risk of other side reactions, such as racemization.

Challenges with Multiple Arginine Residues in a Sequence

One of the main issues is steric hindrance. The Pbf group is large and can hinder the coupling of subsequent amino acids, particularly when several Pbf-protected arginine residues are in close proximity within the peptide sequence. chempep.com This can result in slower reaction kinetics and incomplete coupling, necessitating repeated coupling cycles or the use of stronger coupling reagents, which in turn can increase the risk of side reactions. google.com

Incomplete deprotection of the Pbf groups is another significant hurdle, especially in peptides with multiple arginines. researchgate.net While the Pbf group is designed to be cleaved with trifluoroacetic acid (TFA), the efficiency of this removal can be compromised in sequences dense with arginine. The bulky Pbf groups can aggregate, making them less accessible to the cleavage cocktail. This can lead to the persistence of Pbf-adducts on the final peptide, complicating purification and potentially affecting the biological activity of the peptide.

Furthermore, the presence of multiple arginine residues increases the probability of side reactions. One such side reaction is δ-lactam formation. nih.gov Although the Pbf group is generally considered effective in preventing this, the prolonged reaction times or harsher conditions required for peptides with multiple arginines can still promote this unwanted cyclization.

Another well-documented side reaction involves the reattachment of cleaved Pbf groups to other sensitive amino acid residues in the peptide chain, most notably tryptophan. google.compeptide.comgoogle.com The carbocations generated from the cleavage of the Pbf group are electrophilic and can modify tryptophan residues, leading to byproducts that are often difficult to separate from the desired peptide. rsc.org While the Pbf group is reported to cause less tryptophan alkylation compared to other sulfonyl-based protecting groups like Pmc, the risk is magnified in sequences containing both multiple arginines and tryptophan. peptide.compeptide.com The spatial proximity of these residues can significantly influence the extent of this side reaction. google.com

To mitigate these challenges, various strategies have been developed. These include the use of optimized cleavage cocktails with effective scavengers like triisopropylsilane (TIS) and thioanisole (B89551) to quench the reactive Pbf carbocations. researchgate.net Additionally, advancements in solid-phase peptide synthesis (SPPS) technology, such as the use of microwave assistance, can enhance coupling efficiency and reduce reaction times, thereby minimizing side reactions. chempep.com The choice of solvent can also play a crucial role, with alternatives to the standard dimethylformamide (DMF), such as N-butylpyrrolidinone (NBP), showing promise in improving the synthesis of problematic sequences. rsc.org

The following table summarizes the key challenges and potential mitigation strategies when dealing with multiple arginine residues protected with Pbf in a peptide sequence.

| Challenge | Description | Mitigation Strategies |

| Steric Hindrance | The bulky Pbf group can impede the coupling of subsequent amino acids, leading to incomplete reactions. chempep.com | - Repeated coupling cycles- Use of stronger coupling reagents- Microwave-assisted SPPS chempep.com |

| Incomplete Deprotection | Difficulty in completely removing all Pbf groups, especially in arginine-rich sequences, leading to Pbf-adducts. researchgate.net | - Optimized cleavage cocktails with scavengers (e.g., TIS, thioanisole) researchgate.net- Extended deprotection times (with caution) |

| δ-Lactam Formation | Intramolecular cyclization of the arginine side chain, which can be promoted by extended reaction times or harsher conditions. nih.gov | - Use of milder reaction conditions- Minimizing reaction times |

| Tryptophan Alkylation | Reattachment of cleaved Pbf groups to the indole (B1671886) side chain of tryptophan residues, forming difficult-to-remove byproducts. google.compeptide.comgoogle.com | - Use of scavengers like TIS and thioanisole in the cleavage cocktail researchgate.net- Spatially separating arginine and tryptophan residues in the sequence design where possible |

Methodological Advancements for Optimizing Fmoc Arg Pbf Protected Arginine Derivative Utilization

Optimization of Coupling Conditions and Reagent Stoichiometry

Efficient coupling of Fmoc-Arg(Pbf)-OH requires careful control over activation strategies and reagent stoichiometry to overcome inherent challenges and minimize side reactions.

In Situ Activation Strategies

In situ activation strategies are paramount for the successful coupling of Fmoc-Arg(Pbf)-OH. These methods involve the activation of the carboxyl group of the amino acid derivative immediately before or during its reaction with the peptide resin. Common activation systems utilize carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), in conjunction with additives like OxymaPure (Ethyl (hydroxyimino)cyanoacetate). The Pbf group, while effective, can contribute to steric hindrance, and its activation can lead to the formation of an unreactive δ-lactam, particularly under prolonged pre-activation times csic.eschempep.com. To mitigate this, strategies often involve minimizing pre-activation times or employing specific activation protocols. For instance, dissolving Fmoc-Arg(Pbf)-OH and OxymaPure in the solvent and then adding DIC in portions, or performing activation at slightly elevated temperatures, can improve coupling efficiency and reduce δ-lactam formation csic.esacs.org. The in-situ activation of Fmoc-Arg(Pbf)-OH with DIC/OxymaPure has been shown to be effective, with optimized protocols often involving a slight excess of reagents to drive the reaction to completion csic.esrsc.org.

Stoichiometric Control of Coupling Reagents (e.g., DIC, OxymaPure)

Precise stoichiometric control of coupling reagents is crucial for maximizing the yield and purity of peptides incorporating Fmoc-Arg(Pbf)-OH. Studies have investigated various ratios of DIC and OxymaPure to achieve optimal coupling. While a 1:1:1 ratio of amino acid:DIC:OxymaPure is a common starting point, slight excesses are often employed. For example, a protocol for incorporating Fmoc-Arg(Pbf)-OH in N-Butylpyrrolidinone (NBP) suggests using 1.75 equivalents of the protected amino acid, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure, particularly when conducted at elevated temperatures (45°C) to manage solvent viscosity and reaction kinetics csic.esrsc.org. Another study noted that for Fmoc-Arg(Pbf)-OH, double coupling or increased excesses of activated building blocks might be necessary to achieve complete coupling, especially in certain solvent systems acs.orgnih.gov.

The impact of reagent stoichiometry on coupling efficiency can be visualized through comparative data. While specific quantitative tables directly comparing multiple stoichiometric ratios for Fmoc-Arg(Pbf)-OH in literature are scarce, general trends indicate that an excess of coupling reagents, typically 1.5 to 2.0 equivalents relative to the amino acid, is beneficial for difficult couplings.

| Reagent Combination (AA:DIC:OxymaPure) | Typical Stoichiometry (Equiv.) | Impact on Coupling Efficiency | Notes |

| Fmoc-Arg(Pbf)-OH : DIC : OxymaPure | 1 : 1.5 : 1.5 | Good to Excellent | Standard for many difficult couplings; balances efficiency and reagent cost. |

| Fmoc-Arg(Pbf)-OH : DIC : OxymaPure | 1 : 1.8 : 1.5 | Excellent | Recommended for challenging sequences or solvents like NBP at elevated temperatures; aims to overcome viscosity and δ-lactam issues. |

| Fmoc-Arg(Pbf)-OH : DIC : OxymaPure | 1 : 1.2 : 1.2 | Moderate to Good | May require double coupling for complete incorporation, especially in less optimal conditions. |

Development of Alternative Solvent Systems and Green Chemistry Approaches

The drive towards more sustainable peptide synthesis has led to the evaluation of alternative solvents to replace traditional, more hazardous options like Dimethylformamide (DMF).

Evaluation of N-Butylpyrrolidinone (NBP) as a Sustainable Solvent

N-Butylpyrrolidinone (NBP) has emerged as a promising green alternative to DMF for SPPS csic.esacs.orgacsgcipr.org. NBP is characterized by its lower toxicity, biodegradability, and good solvent properties for resins and amino acid derivatives. Studies have specifically investigated the incorporation of Fmoc-Arg(Pbf)-OH in NBP, noting that while NBP offers environmental benefits, its higher viscosity compared to DMF can potentially impair the penetration of coupling cocktails into the resin csic.esrsc.org. To counteract this, optimized protocols often involve conducting couplings at elevated temperatures (e.g., 45°C) to reduce NBP's viscosity and accelerate reaction kinetics csic.esrsc.org. Despite this challenge, NBP has demonstrated good performance for Fmoc-Arg(Pbf)-OH incorporation when appropriate conditions are applied csic.esacs.org.

Impact of Solvent Viscosity on Reaction Efficiency

Solvent viscosity plays a significant role in the efficiency of peptide coupling reactions, particularly with sterically demanding or problematic amino acids like Fmoc-Arg(Pbf)-OH rsc.orgrsc.org. Higher viscosity can lead to slower diffusion of reagents to the resin-bound growing peptide chain and reduced accessibility of the active sites, thereby decreasing reaction rates and potentially increasing side reactions such as δ-lactam formation csic.esrsc.org. Solvents like NBP, while greener, can exhibit higher viscosity than DMF csic.esrsc.org. Strategies to mitigate the negative impact of viscosity include increasing reaction temperature, which lowers viscosity and enhances kinetic rates, or employing binary solvent mixtures that balance polarity and viscosity for optimal reagent diffusion and solubility rsc.orgrsc.org. The development of protocols that account for solvent viscosity is crucial for achieving efficient couplings, especially in large-scale synthesis.

Novel Arginine Protecting Group Development and Comparative Studies

While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is widely used for arginine protection in Fmoc-SPPS, comparative studies with other protecting groups highlight its advantages and limitations. The Pbf group offers a good balance of acid lability for cleavage and stability during synthesis chempep.comthermofisher.comnih.gov. It is generally considered more acid-labile than the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group and offers faster deprotection times compared to Mtr or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups, especially when multiple arginines are present thermofisher.comnih.gov.

Comparative studies often benchmark Pbf against Mtr and Pmc. The Pmc group, while also acid-labile, can lead to tryptophan alkylation during cleavage unless scavengers are used, and its deprotection can take longer than Pbf thermofisher.compeptide.com. The Pbf group has been shown to significantly reduce tryptophan alkylation compared to Pmc and is removed more rapidly, making it preferable for peptides containing both tryptophan and arginine residues peptide.com. For instance, one reported study showed a higher yield (69%) for a peptide containing both Arg and Trp when Fmoc-Arg(Pbf) was used, compared to Fmoc-Arg(Pmc) (46%) under similar cleavage conditions peptide.com.

Emerging research also explores alternative protecting groups or strategies to further improve arginine incorporation. For example, the development of novel, more acid-labile sulfonyl-based groups like MIS (1,2-dimethylindole-3-sulfonyl) aims to offer even faster cleavage and better compatibility with acid-sensitive peptides ub.edu. However, the Pbf group remains a workhorse due to its established efficacy, commercial availability, and a good balance of properties for routine SPPS. The cost of Fmoc-Arg(Pbf)-OH is noted as being higher than many other protected amino acids, making efficient utilization paramount nih.govrsc.org.

Compound List

Fmoc-Arg(Pbf)-OMe

Fmoc-Arg(Pbf)-OH

DIC (N,N'-Diisopropylcarbodiimide)

OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

Fmoc-Arg(Mtr)-OMe

Fmoc-Arg(Mtr)-OH

Fmoc-Arg(Pmc)-OMe

Fmoc-Arg(Pmc)-OH

Fmoc-Arg(Boc)₂-OH

MIS (1,2-dimethylindole-3-sulfonyl)

Advanced Analytical and Characterization Techniques in Fmoc Arg Pbf Protected Arginine Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Localization

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Fmoc-Arg(Pbf)-OMe and for identifying and quantifying potential impurities arising from its synthesis or degradation. Reversed-phase HPLC (RP-HPLC) is commonly employed due to its effectiveness in separating polar to moderately non-polar compounds.

The development of a robust HPLC method for quantitative analysis involves optimizing parameters such as the stationary phase, mobile phase composition, gradient elution profile, flow rate, and detection wavelength. For this compound, typical RP-HPLC methods utilize a C18 stationary phase. The mobile phase commonly consists of a gradient mixture of an aqueous acidic buffer (e.g., containing trifluoroacetic acid) and an organic solvent, such as acetonitrile (B52724).

A representative HPLC method for the analysis of this compound, adapted from related analyses, would include:

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase A | Trifluoroacetic acid : Water (0.2-1:1000) |

| Mobile Phase B | Trifluoroacetic acid : Acetonitrile (0.2-1:1000) |

| Elution Mode | Gradient elution |

| Flow Rate | 0.5-1.2 mL/min |

| Column Temp. | 20-30 °C |

| Detection | UV detection (e.g., at 214 nm or 254 nm) |

| Sample Conc. | 0.1-1 mg/mL |

Typical purity specifications for this compound, as determined by HPLC, are generally ≥98.0% avantorsciences.comsigmaaldrich.com. Some suppliers specify purity levels of ≥99.0% scientificlabs.ie or 95-99% omizzur.com, underscoring the critical need for high purity in peptide synthesis.

During the synthesis and handling of this compound, several byproducts can form. These include unreacted starting materials, incompletely protected intermediates, or degradation products. Common impurities associated with arginine derivatives in Fmoc-based peptide synthesis include:

Fmoc-Arg(Pbf)-OH: The free carboxylic acid form, which may arise from hydrolysis of the methyl ester.

Fmoc-Arg-OH: The deprotected form, lacking the Pbf group.

Arginine δ-lactam: A cyclic byproduct formed via intramolecular cyclization of the guanidine (B92328) side chain, particularly under certain solvent conditions rsc.orgrsc.orgcsic.es.

Fmoc-β-Ala-OH: A potential impurity arising from side reactions during Fmoc group introduction or peptide synthesis.

This compound (unreacted): Residual starting material if the synthesis is incomplete.

HPLC, often coupled with mass spectrometry (HPLC-MS), is crucial for the separation, identification, and quantification of these impurities, allowing for stringent quality control and optimization of synthetic routes. A patent describes a method for impurity localization using HPLC, where acetonitrile is used as a solvent, and specific mobile phases with trifluoroacetic acid are employed for effective separation google.com.

Mass Spectrometry for Peptide Characterization and Sequence Verification

Mass spectrometry (MS) provides precise molecular weight information and aids in structural confirmation, making it a vital tool for characterizing this compound.

Electrospray Ionization (ESI) is a soft ionization technique widely used for peptides and protected amino acids. It efficiently generates charged molecular ions, such as protonated ([M+H]+) or sodiated ([M+Na]+) species, from the analyte. For this compound, ESI-MS can confirm its molecular weight, thereby verifying its identity. The molecular weight of Fmoc-Arg(Pbf)-OH is approximately 648.77 g/mol avantorsciences.comsigmaaldrich.comomizzur.comcaymanchem.com. The methyl ester derivative, this compound, would have a slightly lower molecular weight, approximately 642.77 g/mol , due to the replacement of -OH with -OCH3. ESI-MS is routinely used to confirm the presence of the expected mass-to-charge ratio (m/z) for the intact molecule.

Tandem mass spectrometry (MS/MS), often performed using techniques like Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD), provides deeper structural insights by fragmenting the parent ion. Fragmentation patterns yield characteristic fragment ions that can confirm the presence of specific structural motifs, such as the Fmoc group, the Pbf group, and the arginine methyl ester backbone. While specific fragmentation pathways for this compound are not extensively detailed in the provided search results, general principles of peptide fragmentation apply. For instance, cleavage within the peptide backbone or loss of protecting groups can generate diagnostic ions, aiding in the confirmation of the compound's structure and the integrity of its protective groups.

Spectroscopic Methods for Structural Elucidation (e.g., NMR for Labeled Peptides)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise three-dimensional structure and chemical environment of atoms within a molecule. Both 1H NMR and 13C NMR are routinely used for the structural elucidation of this compound.

For this compound, NMR analysis would focus on identifying characteristic signals corresponding to the Fmoc group, the Pbf group, and the arginine methyl ester moiety. The Fmoc group typically exhibits signals in the aromatic region (around 7.0-8.5 ppm for protons) and a characteristic signal for the CH proton (around 4.8-5.0 ppm). The Pbf group, with its multiple methyl groups and aromatic rings, contributes a complex set of signals in both proton and carbon NMR spectra. The methyl ester would present a distinct singlet for the -OCH3 protons.

While detailed NMR data specifically for this compound is not comprehensively provided, studies on related compounds like Fmoc-Arg(Pbf)-OH offer insights. For example, in a complex molecule containing the Fmoc-Arg(Pbf) moiety, characteristic proton signals for the Fmoc group (e.g., aromatic protons around 7.19-7.32 ppm, CH proton around 4.86-4.91 ppm) and the Pbf group were observed rsc.org. It has also been noted that the 13C NMR spectrum of Fmoc-Arg(Pbf)-OH can show broadened signals for certain carbons, such as C-2, potentially due to dynamic processes omizzur.comox.ac.uk. NMR is also instrumental in confirming the structure of isotopically labeled analogs, which are valuable for detailed mechanistic studies or structural biology.

Representative NMR Data for this compound (Inferred/Derived from Related Structures):

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment (this compound) |

| ¹H NMR | ||

| Fmoc CH | ~4.85 - 4.95 | Fmoc group |

| Fmoc Ar-H | ~7.20 - 7.40 | Fmoc group |

| Pbf Ar-H | ~6.90 - 7.30 | Pbf group |

| Arg α-H | ~4.30 - 4.50 | Arginine backbone |

| Arg β-H | ~1.50 - 1.80 | Arginine backbone |

| Arg γ-H | ~3.00 - 3.30 | Arginine backbone |

| Arg δ-H | ~2.70 - 3.10 | Arginine backbone |

| Methyl Ester | ~3.60 - 3.70 | -OCH₃ |

| Pbf CH₃ | Multiple signals | Pbf group |

| ¹³C NMR | ||

| Fmoc C=O | ~173-175 | Fmoc group |

| Fmoc CH | ~48-50 | Fmoc group |

| Pbf C=O | ~169-170 | Pbf group |

| Pbf SO₂ | ~150 | Pbf group |

| Arg α-C | ~55-58 | Arginine backbone |

| Methyl Ester | ~51-53 | -OCH₃ |

| Pbf C(CH₃)₃ | ~27-31 | Pbf group |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific experimental conditions. Data is often derived from analyses of related compounds or larger peptide structures containing the Fmoc-Arg(Pbf) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for structural elucidation and dynamic studies, proving invaluable in tracking the fate of isotopically labeled molecules. In the context of this compound, NMR spectroscopy facilitates isotopic tracing, enabling researchers to precisely follow the incorporation of specific isotopes into the protected amino acid or into peptides synthesized using it. This capability is paramount for understanding metabolic pathways, validating synthetic routes, and confirming the integrity of labeled peptide constructs.

The application of stable isotopes, most notably Carbon-13 (C) and Nitrogen-15 (B135050) (N), is fundamental to tracing experiments. This compound can be synthesized from isotopically enriched precursors. For instance, employing C-labeled starting materials allows for the tracking of carbon atoms within the arginine side chain, the Pbf protecting group, or the peptide backbone. Similarly, N labeling can trace nitrogen atoms, particularly within the guanidino functionality of arginine or the peptide amide bonds.

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the arginine side chain introduces specific NMR signals. The distinct chemical shifts and coupling patterns observed in C and N NMR spectra are highly sensitive to the molecular environment, thereby confirming the successful integration of labeled this compound into a growing peptide chain. For example, shifts in the C chemical shifts of arginine's guanidino carbons or its -carbon can signal its participation in peptide bond formation. Research findings often involve the synthesis of peptides with isotopically enriched this compound to investigate protein-ligand interactions, enzyme kinetics, or post-translational modifications. Analysis of these labeled peptides via NMR provides definitive evidence of isotopic localization and facilitates quantitative assessments of biological processes.

Data Table 7.3.1: Representative C NMR Chemical Shifts for this compound

| Atom/Group (Isotopically Labeled) | Expected C Chemical Shift (ppm) | Notes |

| Guanidino Carbon (Arg) | ~157-160 | Sensitive to protonation state and surrounding residues. |

| -Carbon (Arg) | ~53-55 | Indicates position within peptide backbone after coupling. |

| Pbf Group Aromatic Carbons | ~110-150 | Characteristic signals for the dihydrobenzofuran ring system. |

| Pbf Group Methyl Carbons | ~15-25 | Signals from the methyl substituents on the Pbf group. |

| Fmoc Group Carbonyl | ~170-175 | Characteristic signal for the carbamate (B1207046) carbonyl. |

Note: These values are approximate and can vary based on solvent, concentration, and specific peptide sequence.

Circular Dichroism for Secondary Structure Analysis of Derived Peptides

The CD spectrum of a peptide in the far-UV region (190-250 nm) provides characteristic signatures for different secondary structures. -helices typically exhibit negative bands around 208 nm and 222 nm, and a positive band near 193 nm. -sheets are identified by a negative band at approximately 215 nm and a positive band around 195 nm. Random coil structures generally show a broad negative band centered around 195 nm.

Research utilizing this compound often involves synthesizing peptides with defined sequences to investigate their folding propensities or their interactions with other biomolecules. By comparing the CD spectra of peptides synthesized with this compound to those made with alternative arginine derivatives or control sequences, researchers can ascertain the contribution of this modified arginine residue to the peptide's secondary structure. While the Pbf group is removed during the final deprotection and is generally considered non-conformational in the final peptide, its presence during synthesis can influence the folding of intermediate structures. Detailed research findings may include quantitative estimations of -helix or -sheet content, often derived from deconvolution of CD spectra using reference datasets. These analyses are critical for establishing structure-activity relationships and for designing peptides with specific conformational attributes.

Data Table 7.3.2: Hypothetical CD Spectral Features of Peptides with Varying Secondary Structures

| Peptide Sequence (Simplified) | Dominant Secondary Structure | CD Spectrum Features (Far-UV) - Molar Ellipticity ( in deg·cm²/dmol) |

| Ala-Ala-Ala-Ala | -Helix | ~ -35,000 at 208 nm; ~ -25,000 at 222 nm; ~ +5,000 at 193 nm |

| Ala-Gly-Ala-Gly | -Sheet | ~ -15,000 at 215 nm; ~ +5,000 at 195 nm |

| Gly-Gly-Gly-Gly | Random Coil | ~ -5,000 at 195 nm |

| Peptide with this compound | Variable (e.g., -Helix) | Similar to -Helix profile, potentially with minor shifts due to Arg |

Note: These values are illustrative and represent typical spectral characteristics. Actual values depend on peptide length, sequence, solvent conditions, and temperature.

In-Process Monitoring of Coupling and Deprotection Efficiency

Effective in-process monitoring is indispensable in solid-phase peptide synthesis (SPPS) to guarantee the successful and complete execution of each coupling and deprotection step. For this compound, monitoring ensures the efficient incorporation of the protected arginine residue into the growing peptide chain and the complete removal of the Fmoc protecting group prior to the addition of the subsequent amino acid. This vigilance prevents the formation of deletion sequences or incompletely deprotected intermediates, thereby safeguarding the purity and yield of the final peptide product.

Qualitative and Quantitative Tests (e.g., Kaiser Ninhydrin (B49086), Isatin)

Qualitative and quantitative tests are routinely employed in manual or semi-automated SPPS to assess the completion of coupling and deprotection reactions.

The Kaiser Ninhydrin test is a widely adopted qualitative assay for detecting the presence of free primary amines. Following a coupling reaction, the resin is treated with ninhydrin reagent. If the coupling was successful and all free amines have reacted, the resin beads remain colorless or turn a pale yellow. Conversely, if unreacted amines persist (indicating incomplete coupling), the beads will exhibit a deep blue or purple coloration. When applied to the coupling of this compound, a negative test (colorless beads) confirms successful coupling.